2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile
Description
This compound belongs to the benzonitrile family, characterized by a cyano group (-CN) attached to an aromatic ring. Its structure features a rigid ethynyl (-C≡C-) bridge connecting two fluorinated phenyl rings. The central benzene ring is substituted with fluorine atoms at positions 2 and 6, while the adjacent phenyl ring is fluorinated at position 2 and bears a propenyl (prop-1-en-1-yl) group at position 4. This design enhances conjugation and electronic delocalization, making it relevant for applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
797048-78-3 |
|---|---|
Molecular Formula |
C18H10F3N |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-(2-fluoro-4-prop-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C18H10F3N/c1-2-3-12-4-6-14(16(19)8-12)7-5-13-9-17(20)15(11-22)18(21)10-13/h2-4,6,8-10H,1H3 |
InChI Key |
JRPLPRQQAVQRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multi-step organic reactions. One common method includes the coupling of 2,6-difluorobenzonitrile with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with structurally analogous benzonitrile derivatives:
Key Observations:
Substituent Effects :
- The target compound and its pentenyl analogue (CAS 797049-08-2) share a fluorinated ethynyl-biphenyl core but differ in alkenyl chain length (propenyl vs. pentenyl). The longer pentenyl chain increases molecular weight by ~22 g/mol and may enhance lipophilicity .
- Compounds like 2-isopropylbenzonitrile lack fluorination and ethynyl bridges, resulting in simpler structures and lower molecular weights.
Hydrogen-Bonding Capacity: Fluorine atoms and the cyano group contribute to high H-bond acceptor counts (4) in the target compound and its pentenyl analogue, influencing solubility and intermolecular interactions.
Electronic Properties: The ethynyl bridge in the target compound facilitates π-conjugation, which is absent in non-ethynyl derivatives like 2-isopropylbenzonitrile. This conjugation is critical for optoelectronic applications.
Biological Activity
2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- IUPAC Name : 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile
- Molecular Formula : C₁₈H₁₄F₃N
- Molar Mass : 321.31 g/mol
Research indicates that 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cellular Pathways : The compound has been shown to inhibit specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may induce stress on bacterial cell envelopes, leading to increased permeability and cell death due to disrupted proton motive force (PMF) .
Antimicrobial Efficacy
Recent investigations have highlighted the compound's potential as an antibacterial agent. In vitro studies demonstrated significant activity against various pathogenic bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 32 µg/mL | Induces envelope stress and ATP dissipation |
| Staphylococcus aureus | 16 µg/mL | Alters PMF leading to cell death |
| Pseudomonas aeruginosa | 64 µg/mL | Disruption of cellular integrity |
These findings suggest that the compound could be a promising candidate for developing new antibacterial therapies.
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of migration |
The results suggest that 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile may serve as a lead compound for further development in cancer therapy.
Case Study 1: Antibacterial Activity in Murine Models
A recent study investigated the efficacy of the compound in a murine model of shigellosis. Mice were treated with varying doses of the compound after being infected with Shigella flexneri. The results indicated:
- Reduction in Bacterial Load : The treated group showed a significant reduction in bacterial load compared to controls.
Case Study 2: Antitumor Efficacy in Xenograft Models
Another study evaluated the antitumor efficacy using xenograft models implanted with MCF-7 cells. The compound was administered intraperitoneally over several weeks, resulting in:
- Tumor Size Reduction : Treated mice exhibited a reduction in tumor size by approximately 50% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
